molecular formula C29H42N2 B14319177 N-Hexadecylacridin-9-amine CAS No. 106871-52-7

N-Hexadecylacridin-9-amine

Cat. No.: B14319177
CAS No.: 106871-52-7
M. Wt: 418.7 g/mol
InChI Key: IWNVHASLHDOVLS-UHFFFAOYSA-N
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Description

N-Hexadecylacridin-9-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by a long hexadecyl chain attached to the acridine moiety, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecylacridin-9-amine typically involves the reaction of acridine with hexadecylamine. One common method is the Ullmann reaction, where N-phenylanthranilic acid is first prepared and then cyclized to form 9-chloroacridine. This intermediate is then reacted with hexadecylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydroacridine derivatives, and various substituted acridine compounds.

Scientific Research Applications

N-Hexadecylacridin-9-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexadecylacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The long hexadecyl chain enhances the compound’s ability to penetrate cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with similar DNA intercalating properties.

    9-Aminoacridine: A derivative with a shorter alkyl chain, used in similar applications but with different pharmacokinetic properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

N-Hexadecylacridin-9-amine is unique due to its long hexadecyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This property distinguishes it from other acridine derivatives and may contribute to its enhanced biological activity and potential therapeutic applications .

Properties

CAS No.

106871-52-7

Molecular Formula

C29H42N2

Molecular Weight

418.7 g/mol

IUPAC Name

N-hexadecylacridin-9-amine

InChI

InChI=1S/C29H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-29-25-20-15-17-22-27(25)31-28-23-18-16-21-26(28)29/h15-18,20-23H,2-14,19,24H2,1H3,(H,30,31)

InChI Key

IWNVHASLHDOVLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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